4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol

Antibacterial Benzoxaborole Minimum Inhibitory Concentration

Researchers targeting leucyl-tRNA synthetase (LeuRS) for next-generation antitubercular therapies require the precise 4-chloro-benzoxaborole scaffold, where the chlorine substituent is critical for target engagement and cellular potency-unsubstituted analogs show marked activity loss. This compound delivers the validated pharmacophore with established SAR advantages. • Mtb LeuRS IC50 = 0.20 μM; whole-cell Mtb H37Rv MIC = 0.08 μM • Antibacterial MIC 1 μg/mL against E. coli with high selectivity (>1 mM IC50 vs. mammalian AO1) • ≥95% purity; ambient shipping; ideal for medicinal chemistry and SAR campaigns.

Molecular Formula C7H6BClO2
Molecular Weight 168.38
CAS No. 947162-29-0
Cat. No. B2483937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol
CAS947162-29-0
Molecular FormulaC7H6BClO2
Molecular Weight168.38
Structural Identifiers
SMILESB1(C2=C(CO1)C(=CC=C2)Cl)O
InChIInChI=1S/C7H6BClO2/c9-7-3-1-2-6-5(7)4-11-8(6)10/h1-3,10H,4H2
InChIKeyIHDXDFBZHOOZJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol – Overview


4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS 947162-29-0) is a 4-chlorinated benzoxaborole heterocycle (C7H6BClO2, MW 168.39) that incorporates boron into a cyclic hemiester framework . This scaffold confers a unique capacity for reversible covalent bonding with biological nucleophiles, a defining feature of the benzoxaborole pharmacophore [1]. The compound exhibits predicted physicochemical parameters including a pKa of 6.45±0.20, a density of 1.35±0.1 g/cm³, and a boiling point of 283.2±50.0 °C . It is widely employed as a core intermediate in medicinal chemistry programs targeting leucyl-tRNA synthetase (LeuRS) and other enzymes, with demonstrated antifungal and antibacterial activity validated through in vitro assays [2][3].

Why 4-Chlorobenzoxaborole Cannot Be Replaced


The 4-chloro substituent in 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol is not merely a functional group but a critical determinant of target engagement and potency in benzoxaborole-based inhibitors. Structure-activity relationship (SAR) studies across multiple target classes demonstrate that 4-halogen substitution, particularly chlorine, substantially enhances binding affinity and antimicrobial activity compared to unsubstituted or alternative-substituted benzoxaboroles [1][2]. For instance, in the context of leucyl-tRNA synthetase (LeuRS) inhibition, 4-halogenated analogs exhibit markedly improved enzymatic inhibition and cellular potency relative to their 4-unsubstituted counterparts, a trend attributed to optimized hydrophobic interactions within the editing domain [1]. Furthermore, the presence of the chlorine atom at the 4-position influences physicochemical parameters such as pKa and lipophilicity, directly affecting cellular permeability and target site accumulation . Substitution with a non-halogenated or 4-unsubstituted benzoxaborole scaffold therefore results in a quantifiable loss of biological activity, underscoring the non-interchangeable nature of this specific compound.

4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol: Key Comparisons


Antibacterial Activity Against E. coli

The unsubstituted benzoxaborole core exhibits significantly reduced antibacterial activity compared to the 4-chloro-substituted derivative. In standardized in vitro assays against Escherichia coli, the 4-chloro-substituted benzoxaborole (this compound) demonstrates a measurable minimum inhibitory concentration (MIC) of 1 μg/mL, while the unsubstituted benzoxaborole analog shows substantially higher MIC values, indicating inferior potency . This quantitative difference underscores the critical role of the 4-chloro substituent in conferring antibacterial efficacy.

Antibacterial Benzoxaborole Minimum Inhibitory Concentration

LeuRS Inhibition: 4-Chloro vs. Analogs

In a structure-activity relationship (SAR) study evaluating a series of 3-aminomethyl benzoxaboroles as M. tuberculosis LeuRS inhibitors, the 4-chloro-substituted scaffold was directly compared to 4-fluoro, 4-bromo, and 4-unsubstituted analogs. The 4-chloro derivative demonstrated superior enzymatic inhibition (IC50 = 0.20 μM) and whole-cell antitubercular activity (Mtb H37Rv MIC = 0.08 μM), outperforming the 4-fluoro analog and the unsubstituted benzoxaborole, which showed significantly higher IC50 and MIC values [1]. This head-to-head comparison confirms the 4-chloro substituent as the optimal choice for achieving potent target engagement and antimicrobial effect in this chemotype.

Leucyl-tRNA Synthetase Enzyme Inhibition Antitubercular

Aldehyde Oxidase Selectivity

A key differentiator for 4-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol is its minimal interaction with mammalian aldehyde oxidase 1 (AOX1), a common off-target responsible for metabolic clearance of heterocyclic drugs. In vitro inhibition assays reveal an IC50 > 1,000,000 nM (>1 mM) against rabbit liver AOX, indicating negligible inhibition [1]. In contrast, certain alternative heterocyclic scaffolds, such as substituted quinolines or aza-benzoxaboroles, can exhibit sub-micromolar AOX1 inhibition, leading to poor pharmacokinetic profiles and increased drug-drug interaction risk.

Drug Metabolism Aldehyde Oxidase Selectivity

pKa and Lipophilicity Profile

The 4-chloro substituent modulates the physicochemical properties of the benzoxaborole core, yielding a predicted pKa of 6.45±0.20 and a density of 1.35±0.1 g/cm³ . The pKa value is particularly notable as it lies near physiological pH, which favors reversible covalent bond formation with biological targets—a hallmark of benzoxaborole mechanism of action. By comparison, unsubstituted benzoxaborole exhibits a slightly higher pKa (∼7.3), while electron-withdrawing substituents like fluorine yield lower pKa values (∼5.8). This pKa difference of approximately 0.8–1.5 units relative to close analogs translates to a 6- to 30-fold difference in the equilibrium constant for covalent adduct formation under physiological conditions.

Physicochemical Properties Drug-likeness pKa

Antifungal Activity vs. Non-Boron Heterocycles

In head-to-head class-level comparisons, benzoxaboroles, including the 4-chloro-substituted scaffold, exhibit intrinsic antifungal activity that is absent in structurally analogous phenylboronic acids [1][2]. Specifically, 3-aminobenzoxaboroles demonstrate growth inhibitory activity against Candida albicans and other fungal pathogens at concentrations where phenylboronic acid analogs are completely inactive. This functional divergence underscores the essential role of the cyclic benzoxaborole hemiester motif in conferring antifungal activity.

Antifungal Benzoxaborole Candida albicans

4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol: Application Scenarios


Antitubercular Agents Targeting LeuRS

The 4-chloro-benzoxaborole scaffold, as demonstrated by head-to-head SAR data, provides optimal potency against M. tuberculosis LeuRS (IC50 = 0.20 μM) and whole-cell Mtb H37Rv (MIC = 0.08 μM) compared to 4-fluoro and unsubstituted analogs [1]. This scaffold is therefore the preferred starting point for medicinal chemistry campaigns aimed at developing next-generation antitubercular LeuRS inhibitors with improved potency and selectivity over human mitochondrial and cytoplasmic LeuRS.

Broad-Spectrum Antibacterial Agents with Metabolic Stability

With a demonstrated MIC of 1 μg/mL against multiple Escherichia coli strains and an exceptionally high IC50 (>1 mM) against mammalian aldehyde oxidase 1 [2], this 4-chloro-benzoxaborole scaffold offers a unique combination of antibacterial efficacy and metabolic stability. It is particularly well-suited for antibiotic discovery programs seeking to minimize aldehyde oxidase-mediated clearance, a common liability in heterocyclic antibacterial agents.

Antifungal Drug Discovery: Benzoxaborole Pharmacophore

The benzoxaborole framework, including the 4-chloro-substituted variant, exhibits intrinsic antifungal activity against Candida albicans and other pathogenic fungi, a property not shared by phenylboronic acid analogs [3][4]. This scaffold serves as an essential building block for the synthesis of novel antifungal agents, including hybrid conjugates and bis(benzoxaboroles), that exploit the unique mechanism of tRNA trapping or β-carbonic anhydrase inhibition.

Physicochemical Optimization for Boron-Containing Drugs

The predicted pKa of 6.45±0.20 for 4-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol positions this scaffold as an ideal candidate for tuning reversible covalent binding under physiological conditions. This property is critical for programs targeting enzymes such as β-lactamases, phosphodiesterases, or other nucleophile-dependent hydrolases, where precise modulation of boron electrophilicity is required for optimal target engagement and residence time.

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